molecular formula C23H21NO5 B2737257 3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one CAS No. 2097917-61-6

3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2737257
CAS No.: 2097917-61-6
M. Wt: 391.423
InChI Key: DTZZWMLNZHUHOZ-UHFFFAOYSA-N
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Description

3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H21NO5 and its molecular weight is 391.423. The purity is usually 95%.
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Biological Activity

The compound 3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one (CAS Number: 2097917-61-6) is a synthetic derivative that combines structural elements of benzofuran and chromenone. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21NO5C_{23}H_{21}NO_5 with a molecular weight of approximately 391.4 g/mol. The structure features a chromenone core substituted with a pyrrolidine ring and a benzofuran moiety, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC23H21NO5
Molecular Weight391.4 g/mol
CAS Number2097917-61-6
SMILES RepresentationCOc1cccc2cc(C(=O)N3CCC(c4ccc5c(c4)CCO5)C3)c(=O)oc12

Antitumor Activity

Research indicates that compounds related to benzofuran and chromenone structures exhibit significant antitumor properties. In studies evaluating similar dihydrobenzofuran derivatives, it was found that these compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of approximately 10 nM against leukemia and breast cancer cell lines, indicating potent cytotoxicity .

The proposed mechanism involves the interaction of the compound with tubulin at the colchicine binding site, leading to disrupted mitotic processes in cancer cells. This action can result in cell cycle arrest and subsequent apoptosis. The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran moiety significantly affect biological activity, emphasizing the importance of specific substitutions for enhanced efficacy .

Antioxidant Properties

In addition to its anticancer effects, compounds with similar structures have been noted for their antioxidant capabilities. These properties may contribute to their overall therapeutic potential by mitigating oxidative stress within cells, which is often elevated in cancerous tissues .

Case Studies

  • Study on Anticancer Efficacy :
    A study involving various dihydrobenzofuran derivatives reported that compounds with structural similarities to our target compound exhibited significant inhibition of tumor growth in vitro. The most effective analogs had IC50 values ranging from 0.83 µM to 7.06 µM against MCF-7 breast cancer cells .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that certain modifications could enhance binding affinity to tubulin, thereby increasing cytotoxic effects. For example, methylation at specific positions on the benzofuran ring was shown to improve activity compared to unmodified counterparts .

Properties

IUPAC Name

3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-27-20-4-2-3-16-12-18(23(26)29-21(16)20)22(25)24-9-7-17(13-24)14-5-6-19-15(11-14)8-10-28-19/h2-6,11-12,17H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZZWMLNZHUHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.